

"2-Methoxy-2-(o-tolyl)ethanamine" vs. other phenethylamine derivatives in bioactivity

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Compound of Interest

Compound Name: 2-Methoxy-2-(o-tolyl)ethanamine

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A Comparative Guide to the Bioactivity of Phenethylamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches for the bioactivity of "**2-Methoxy-2-(o-tolyl)ethanamine**" did not yield any publicly available experimental data. Therefore, this guide provides a comparative analysis of structurally related phenethylamine derivatives and well-established compounds within this class to offer insights into potential structure-activity relationships. The presented data pertains to these analogs and should not be directly extrapolated to "**2-Methoxy-2-(o-tolyl)ethanamine**".

Introduction to Phenethylamines

The phenethylamine scaffold is a fundamental structural motif in a vast array of neuropharmacologically active compounds. Modifications to the phenyl ring, the ethylamine side chain, and the terminal amine group can dramatically alter the bioactivity, receptor affinity, and functional effects of these molecules. This guide explores the bioactivity of several key phenethylamine derivatives, providing a comparative overview of their interactions with key monoamine transporters and receptors. Understanding these structure-activity relationships is crucial for the rational design of novel therapeutics targeting the central nervous system.

Comparative Bioactivity Data

The following tables summarize the in vitro bioactivity of selected phenethylamine derivatives at various monoamine transporters and serotonin receptors. This data, primarily derived from radioligand binding assays, provides a quantitative comparison of the compounds' affinities for these key neurological targets.

Monoamine Transporter Affinities

The monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT) are primary targets for many phenethylamine derivatives, regulating the synaptic concentrations of these crucial neurotransmitters.

Compound	DAT (K _i , nM)	NET (K _i , nM)	SERT (K _i , nM)
Amphetamine	~600[1]	~70-100[1]	~20,000-40,000[1]
Methamphetamine	~650[2]	~160[2]	~27,620[2]
MDMA	8290[3]	1190[3]	2410[3]
Mescaline	>30,000[4]	>30,000[4]	>30,000[4]

Serotonin Receptor Affinities

Serotonin receptors, particularly the 5-HT₂ subfamily, are critical targets for psychedelic phenethylamines and play a significant role in modulating mood, perception, and cognition.

Compound	5-HT _{2A} (K _i , nM)	5-HT _{2C} (K _i , nM)
2C-B	9.03 (EC ₅₀)[5]	Low efficacy partial agonist[6]
Mescaline	150-550[7]	290-5700[7]
(R)-MDMA	4700[8]	-
(S)-MDMA	>50,000[8]	-

Experimental Protocols

The quantitative data presented in this guide are primarily derived from in vitro radioligand binding assays. The following is a generalized protocol for such an assay targeting the 5-HT_{2A}

receptor.

Protocol: Radioligand Binding Assay for the 5-HT_{2A} Receptor

1. Membrane Preparation:

- Cell lines (e.g., CHO-K1 or HEK293) stably transfected with the human 5-HT_{2A} receptor are cultured and harvested.[\[9\]](#)
- The cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).[\[10\]](#)
- The homogenate is centrifuged to pellet the cell membranes. The pellet is then washed and resuspended in a suitable assay buffer.[\[10\]](#)
- Protein concentration of the membrane preparation is determined using a standard method like the BCA assay.[\[10\]](#)

2. Binding Assay:

- The assay is typically performed in a 96-well plate format.[\[10\]](#)[\[11\]](#)
- Each well contains the membrane preparation (a defined amount of protein), a radioligand (e.g., [³H]ketanserin or [³H]spiperone), and the test compound at various concentrations.[\[11\]](#)
- To determine non-specific binding, a high concentration of a known non-labeled 5-HT_{2A} antagonist (e.g., ketanserin) is added to a set of wells.[\[1\]](#)
- The plate is incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.[\[10\]](#)

3. Separation and Detection:

- Following incubation, the bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C).[\[10\]](#)[\[11\]](#)
- The filters are washed with ice-cold buffer to remove any unbound radioligand.[\[10\]](#)

- The filters are then dried, and a scintillation cocktail is added.[10]
- The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.[10]

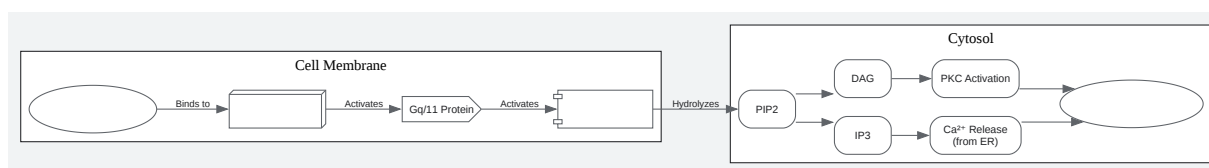
4. Data Analysis:

- Specific binding is calculated by subtracting the non-specific binding from the total binding.
- The IC_{50} value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.
- The K_i (inhibition constant) is then calculated from the IC_{50} value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_D)$, where $[L]$ is the concentration of the radioligand and K_D is its dissociation constant.[7]

Visualizations

Signaling Pathway

The following diagram illustrates a simplified signaling pathway for the 5-HT_{2A} receptor, a G-protein coupled receptor (GPCR) that is a common target for many psychoactive phenethylamines.

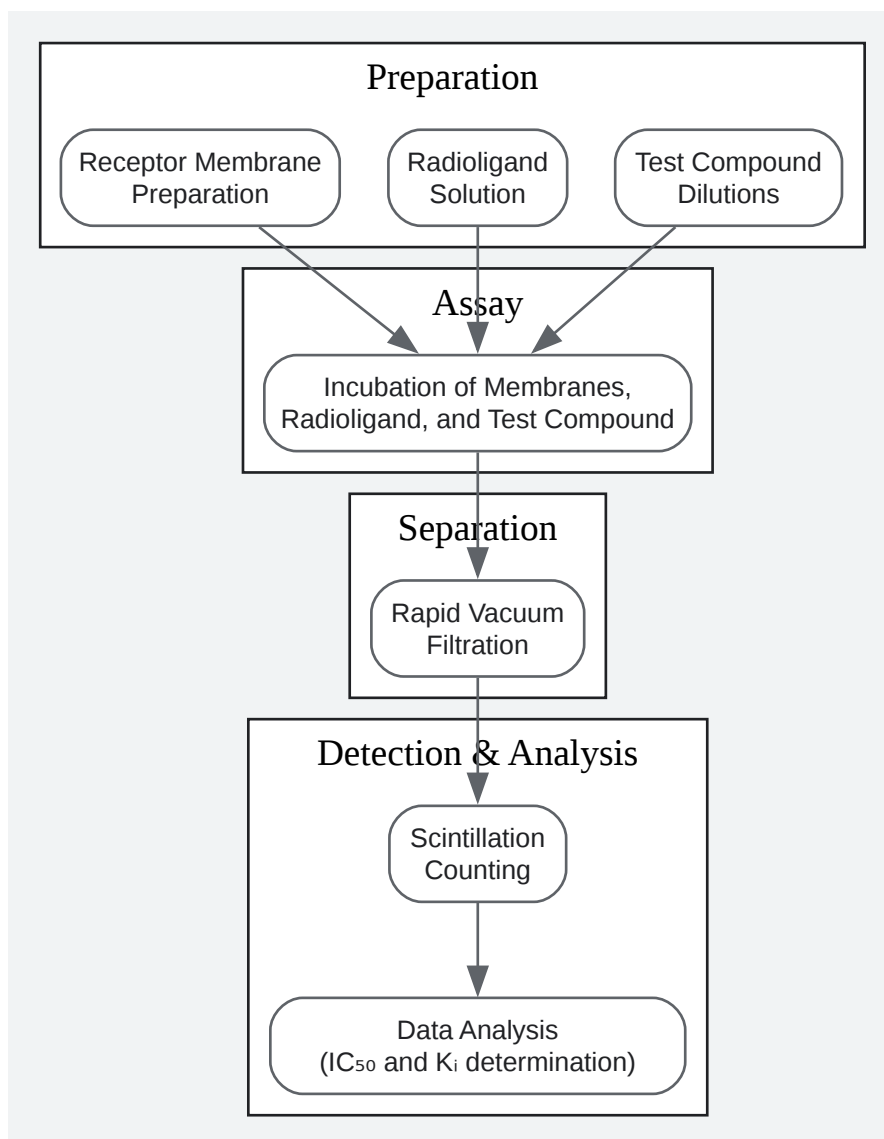


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Caption: Simplified 5-HT_{2A} receptor signaling cascade.

Experimental Workflow

The diagram below outlines the general workflow for a competitive radioligand binding assay, a common method for determining the affinity of a compound for a specific receptor.



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Caption: General workflow for a radioligand binding assay.

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